3-methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-Methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class. Its structure comprises a fused triazole-pyrimidine core with a ketone group at position 7, a methyl group at position 3, and a 2-methylbenzyl substituent at position 6. This scaffold is notable for its antiviral properties, particularly against chikungunya virus (CHIKV), as part of the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones (MADTP series) . The compound’s activity is linked to inhibition of CHIKV nsP1, a key enzyme in viral RNA capping .
Properties
IUPAC Name |
3-methyl-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-9-5-3-4-6-10(9)7-18-8-14-12-11(13(18)19)15-16-17(12)2/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOEEGELGTPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)N=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 325.37 g/mol. The structure includes a triazole ring fused with a pyrimidine ring and substituents that enhance its biological activity.
Biological Activity Overview
Research has indicated that compounds within the triazolopyrimidine class exhibit a variety of biological activities. The specific activities of this compound are summarized below:
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis and disrupt microtubule assembly.
- Cell Lines Tested :
- MDA-MB-231 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
- A549 (Lung Cancer) : Demonstrated anti-proliferative effects with notable apoptosis induction.
- HeLa (Cervical Cancer) : Displayed promising results in inhibiting cell viability.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines in vitro.
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 10.5 | Induces apoptosis |
| Anticancer | A549 | 15.0 | Disrupts microtubule assembly |
| Anticancer | HeLa | 12.3 | Inhibits cell proliferation |
| Anti-inflammatory | RAW 264.7 Macrophages | 20.0 | Reduces cytokine production |
Study 1: Antitumor Efficacy
A study conducted by researchers evaluated the efficacy of the compound against several cancer types. The results indicated that it significantly inhibited tumor growth in xenograft models of breast and lung cancer.
Study 2: Mechanistic Insights
In another investigation focusing on the mechanism of action, it was found that the compound binds to tubulin, leading to microtubule destabilization and subsequent apoptosis in cancer cells.
Comparison with Similar Compounds
MADTP Series (3-Aryl Derivatives)
Compounds in the MADTP series share the triazolopyrimidinone core but differ in substituents. For example:
Oxadiazole-Substituted Analogues
- 6-{[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (): Incorporates a bromo-fluorophenyl-oxadiazole moiety at position 6.
- Target Compound : Lacks the oxadiazole ring, reducing steric hindrance and MW (~325–350 g/mol estimated), which may favor pharmacokinetic properties .
Benzyl-Substituted Analogues
- 3-Benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (): A benzyl group at position 3 instead of methyl. The bulkier benzyl substituent may alter binding to nsP1, though biological data are unavailable .
Pharmacological Profiles
Antiviral Activity
- MADTP Series : Demonstrated EC₅₀ values of 1–10 µM against CHIKV, with resistance mutations (e.g., P34S, T246A in nsP1) highlighting critical binding interactions .
- Target Compound : While specific data are absent, its structural alignment with the MADTP series implies comparable mechanisms. The 2-methylbenzyl group may mitigate resistance by avoiding steric clashes with mutated nsP1 residues .
Physicochemical Properties
*LogP estimated using fragment-based methods.
Structure-Activity Relationships (SAR)
- Position 3 : Methyl or small alkyl groups (e.g., target compound) balance steric effects and metabolic stability compared to bulkier substituents (e.g., benzyl) .
- Position 6 : The 2-methylbenzyl group in the target compound may enhance hydrophobic interactions with nsP1 compared to unsubstituted or oxadiazole-containing analogues .
- Core Modifications : Replacement of the ketone with thione (as in ) reduces antiviral activity, underscoring the importance of the C=O group for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
